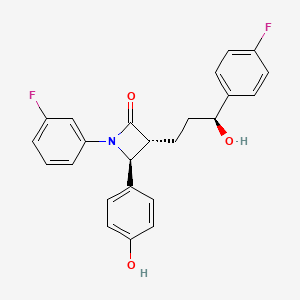

Ezetimibe 3-Fluoro Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ezetimibe 3-Fluoro Impurity is an impurity of Ezetimibe . Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine, which is used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia .

Synthesis Analysis

The synthesis of Ezetimibe was optimized, and all chemical and stereochemical impurities were isolated and/or synthesized and characterized by NMR, MS, and HPLC techniques .Molecular Structure Analysis

Ezetimibe is chemically designated as 1-(4-fluorophenyl)-3®-[3-(4-fluorophenyl)-3-hydroxy propyl]-4(S)-(4 -hydro-xy phenyl)-2-azetidinone . The molecular formula of this compound is C24H21F2NO3 .Chemical Reactions Analysis

Ezetimibe has a large number of process-related impurities and degradation products . Most methods for analyzing Ezetimibe used C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .Physical And Chemical Properties Analysis

Ezetimibe has specific chiral methods for the evaluation of its chiral impurities . The physicochemical and dissolution properties of Ezetimibe were investigated in various studies .Scientific Research Applications

Identification and Characterization of Impurities:

- Ezetimibe is used as an antihyperlipidemic agent and its synthesis for commercial use requires high purity. A specific impurity identified as desfluoro ezetimibe (lactam-related) was detected, synthesized, characterized, and discussed in detail. This impurity was used as a reference standard during HPLC method validation and routine analyses (Atici & Karlığa, 2015).

- Another study identified two process-related impurities in ezetimibe, characterized by HPLC, LC/MS, and NMR techniques. The structural elucidation and probable mechanism of their formation were discussed (Guntupalli et al., 2014).

Development and Validation of Analytical Methods:

- A novel stability-indicating HPLC method was developed for the quantitative determination of eleven related substances in ezetimibe drug substance and product. This method addressed potential process-related impurities and degradation products, proving useful in routine quality control (Luo et al., 2015).

- The study of impurity profiling in ezetimibe included identifying and characterizing degradation products, essential for understanding molecule stability and designing more stable analogs (Gajjar & Shah, 2011).

Mechanistic Studies and Process Improvement:

- Research on a critical process-related impurity of ezetimibe helped in revising its structural characterization and establishing a control strategy for its purging, highlighting the importance of accurate impurity profiling in pharmaceutical manufacturing (Mannam et al., 2019).

- Investigations into the reduction process and related impurities in ezetimibe bulk drug manufacturing emphasized the significance of understanding impurity profiles for quality by design in pharmaceutical production (Zhang & Su, 2015).

Mechanism of Action

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe 3-Fluoro Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe reduces the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe’s action on NPC1L1 leads to a reduction in intestinal cholesterol absorption . This results in a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces the total cholesterol, LDL-C, Apo-B, and non-HDL-C levels in the body .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The pharmacokinetic profiles of Ezetimibe show that it is safe and well-tolerated .

Result of Action

The inhibition of cholesterol absorption by Ezetimibe leads to a reduction in total cholesterol, LDL-C, Apo-B, and non-HDL-C levels . This makes it an effective agent for lowering LDL-C levels and treating hypercholesterolemia .

Biochemical Analysis

Biochemical Properties

Ezetimibe 3-Fluoro Impurity, like Ezetimibe, is believed to interact with the Niemann-Pick C1-like 1 (NPC1L1) protein . This protein is a cholesterol transporter located in the apical membrane of enterocytes . By inhibiting this transporter, this compound prevents the uptake of cholesterol, thereby reducing its absorption in the small intestine .

Cellular Effects

The primary cellular effect of this compound is the reduction of cholesterol absorption in the small intestine . This can influence cell function by altering lipid metabolism and potentially impacting cell signaling pathways related to cholesterol homeostasis

Molecular Mechanism

The molecular mechanism of this compound involves binding to the NPC1L1 protein, inhibiting its function as a cholesterol transporter . This prevents the uptake of cholesterol into enterocytes, reducing its absorption and ultimately lowering cholesterol levels in the body .

Metabolic Pathways

This compound is likely involved in cholesterol metabolism due to its interaction with the NPC1L1 protein . It may affect metabolic flux or metabolite levels by reducing the amount of cholesterol absorbed in the small intestine

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to Ezetimibe. It interacts with the NPC1L1 protein, a cholesterol transporter located in the apical membrane of enterocytes . This interaction could affect its localization or accumulation within cells.

Subcellular Localization

Given its interaction with the NPC1L1 protein, it is likely localized to the apical membrane of enterocytes where this transporter is found

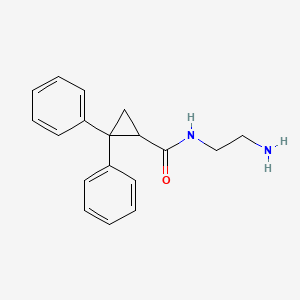

properties

IUPAC Name |

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWZOIHXNLVZMK-XPWALMASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1700622-06-5 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)